2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol
Description
2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a heterocyclic compound featuring a 1,2-oxazole core substituted with a 4-chlorophenyl group at position 4, a methyl group at position 3, and a 5-methoxyphenol moiety at position 2. This structure combines aromatic and heterocyclic elements, which are often associated with diverse biological activities, including anti-inflammatory, antimicrobial, and antihypertensive effects . The methoxyphenol group may enhance antioxidant properties, while the chlorophenyl substituent could improve lipophilicity and receptor binding .
Properties
IUPAC Name |
2-[4-(4-chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-10-16(11-3-5-12(18)6-4-11)17(22-19-10)14-8-7-13(21-2)9-15(14)20/h3-9,20H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUWNIJFKGNTTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then subjected to cyclization with acetic anhydride to yield the oxazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to ensure the efficiency and scalability of the process.
Chemical Reactions Analysis
Biological Activity
2-[4-(4-Chlorophenyl)-3-methyl-1,2-oxazol-5-yl]-5-methoxyphenol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of this compound is represented as follows:
Anticancer Properties
Recent studies have demonstrated that compounds similar to this compound exhibit anticancer activity. For instance, a study on triazole derivatives showed selective cytotoxic effects against human melanoma cells, suggesting that oxazole-based compounds may also possess similar properties .
Table 1: Summary of Anticancer Activities
| Compound Type | Cell Line | Activity Level | Mechanism of Action |
|---|---|---|---|
| Triazole Derivative | VMM917 (Melanoma) | Selective Cytotoxic | Cell cycle arrest at S phase |
| Oxazole Derivative | Various | Potentially High | Induction of apoptosis |
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that derivatives with similar structural motifs show moderate to strong antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
In vitro studies have shown that compounds related to this compound can inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary infections .
The biological activity of this compound is attributed to its ability to interact with specific cellular targets. The oxazole ring is known to participate in hydrogen bonding and hydrophobic interactions with proteins, potentially leading to the inhibition of critical pathways involved in cell proliferation and survival.
Case Studies
- Melanoma Treatment : A study highlighted the selective cytotoxicity of a triazole derivative against melanoma cells, which may parallel the effects seen with oxazole derivatives like this compound .
- Antibacterial Screening : Another investigation reported the synthesis of various derivatives showing significant antibacterial effects. The structure-activity relationship (SAR) indicated that modifications on the oxazole ring could enhance antimicrobial potency .
Comparison with Similar Compounds
Structural Comparison
Key structural analogs and their differences are summarized below:
Key Observations :
Key Observations :
- Chlorophenyl-substituted oxazoles () and pyrano-pyrazoles () share antihypertensive activity, suggesting the chlorophenyl group is critical for α1-adrenergic receptor interactions.
Physicochemical Properties
Key Observations :
- Methoxyphenol substituents may enhance solubility in polar solvents compared to non-polar analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
